molecular formula C14H8ClF3N4 B2559343 5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-64-6

5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No. B2559343
CAS RN: 338411-64-6
M. Wt: 324.69
InChI Key: DCDOBAQAPQENEG-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetraazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. This compound also contains phenyl rings with chloro and trifluoromethyl substituents, which can significantly affect its properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction. The chlorophenyl and trifluoromethylphenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetraazole ring and the phenyl rings with the chloro and trifluoromethyl substituents. The presence of these substituents could result in interesting electronic effects .


Chemical Reactions Analysis

As a tetraazole derivative, this compound could participate in various chemical reactions. The chloro and trifluoromethyl substituents could also be reactive, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the tetraazole ring and the chloro and trifluoromethyl substituents. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .

Scientific Research Applications

Glycosylation Reactions

Activation of Thioglycoside Donors:

5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole: serves as an accessible, stable, and potent thiophile. Researchers have discovered that it can activate batches of p-tolyl thioglycoside donors at room temperature. This activation protocol allows for efficient glycosylation reactions, yielding desired glycosides. Notably, the compound demonstrates high compatibility with classic strategies for constructing biologically relevant glycosidic linkages, including α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .

Visible-Light-Promoted S-Trifluoromethylation

Arylthiolate Anions and Electron Donor–Acceptor Complexes: Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes undergo intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of various substrates. The unique properties of the tetrazole compound play a crucial role in this process, making it an exciting area of research .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4/c15-11-5-1-3-9(7-11)13-19-20-21-22(13)12-6-2-4-10(8-12)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDOBAQAPQENEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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